
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide is a synthetic compound that belongs to the class of adamantane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that play a crucial role in the invasion and metastasis of cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2) that is involved in the production of inflammatory mediators. Furthermore, it modulates the activity of neurotransmitters such as dopamine and serotonin that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been found to modulate the levels of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
The advantages of using 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide in lab experiments include its high potency, selectivity, and low toxicity. It also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide. One of the potential directions is to investigate its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Moreover, it would be interesting to investigate its potential synergistic effects with other drugs or compounds. Finally, the development of new synthetic methods to obtain this compound in a more cost-effective manner could also be a potential direction for future research.
Conclusion
In conclusion, 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide is a promising compound that has shown potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of these diseases. Although it has some limitations, its advantages make it a valuable tool for research in the field of medicinal chemistry.
合成方法
The synthesis of 2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide involves the reaction of 1-adamantylamine with 2-butyl-2H-tetrazol-5-ylacetic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is purified by column chromatography to obtain the pure compound.
科学研究应用
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Moreover, it has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
属性
产品名称 |
2-(1-adamantyl)-N-(2-butyl-2H-tetrazol-5-yl)acetamide |
|---|---|
分子式 |
C17H27N5O |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H27N5O/c1-2-3-4-22-20-16(19-21-22)18-15(23)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,2-11H2,1H3,(H,18,20,23) |
InChI 键 |
DHDKZILWJMLSQI-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone](/img/structure/B249281.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)




![2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249305.png)

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)